molecular formula C18H22ClN3O2 B10866849 3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone

3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone

Cat. No.: B10866849
M. Wt: 347.8 g/mol
InChI Key: BYVJVRVNNYMKBZ-UHFFFAOYSA-N
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Description

3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a chloropropanoyl group. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting with the preparation of the quinolinone core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the chloropropanoyl group via acylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups into the molecule .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, such as infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its resulting biological activities. The presence of the piperazine ring and the chloropropanoyl group contributes to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

3-[[4-(2-chloropropanoyl)piperazin-1-yl]methyl]-1-methylquinolin-2-one

InChI

InChI=1S/C18H22ClN3O2/c1-13(19)17(23)22-9-7-21(8-10-22)12-15-11-14-5-3-4-6-16(14)20(2)18(15)24/h3-6,11,13H,7-10,12H2,1-2H3

InChI Key

BYVJVRVNNYMKBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC3=CC=CC=C3N(C2=O)C)Cl

Origin of Product

United States

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